Acid Blue 182
Description
Contextualization within Synthetic Dye Chemistry Scholarship
Within the field of synthetic dye chemistry, Acid Blue 182 serves as a significant subject for studying the fundamental processes of dyeing, particularly for polyamide fibers like nylon. Research has extensively investigated the kinetics of dyeing with this compound. alfa-chemistry.comresearchgate.net These studies reveal that the dyeing process is not merely a surface-level mass transfer from the dye solution to the fabric but is governed by more complex mechanisms. researchgate.net
The kinetics of dyeing nylon with this compound have been analyzed using models that incorporate both diffusion and adsorption phenomena. researchgate.netresearchgate.net Specifically, the process is described by the intrapolymer diffusion of the dye within the nylon substrate, coupled with a trimodal adsorption mechanism, which includes one Nernst-type and two Langmuir-type adsorption models. researchgate.net Research conducted using a rotating-disc contactor found that at optimal conditions of pH 2.1 and 80°C, the resistance to mass transfer from the dye liquor to the nylon film is negligible compared to the resistance to diffusion inside the film itself. alfa-chemistry.com This indicates that the rate-limiting step is the movement of dye molecules within the polymer structure. alfa-chemistry.com Furthermore, the effective interfilament diffusion coefficient within the fabric is influenced by the flow rate at the fabric's surface. alfa-chemistry.com
Significance as a Model Compound in Environmental and Materials Science Research
The widespread use of dyes like this compound has led to concerns about their environmental impact, as they can persist in wastewater from industrial effluents. neptjournal.com Consequently, this compound is frequently used as a model compound in environmental and materials science research to develop and evaluate new technologies for wastewater treatment. alfa-chemistry.com These studies are critical for creating effective methods to remove recalcitrant organic pollutants from aquatic environments.
One major area of research is photocatalytic degradation, an advanced oxidation process. Studies have explored the use of nanocomposites to break down Acid Blue dyes. For instance, a CdS-TiO₂ nanocomposite demonstrated significantly higher photocatalytic activity for the degradation of an acid blue dye compared to either CdS or TiO₂ alone. dntb.gov.uaresearchgate.net Under visible light irradiation, the CdS-TiO₂ composite achieved an 84% degradation efficiency, whereas CdS and TiO₂ individually only reached 68% and 9%, respectively. dntb.gov.uaresearchgate.net This enhancement is attributed to improved charge separation and reduced recombination of photo-generated charge carriers in the composite material. dntb.gov.uaresearchgate.net Another study utilized zinc oxide nanoparticles (ZnO-NPs) to degrade Acid Blue 25, achieving 99% degradation efficiency in 150 minutes. scispace.comresearchgate.net
Adsorption is another widely studied method for dye removal. Research has investigated various low-cost adsorbents for their potential to remove acid blue dyes from aqueous solutions. Materials such as Azolla pinnata and soya bean waste have been shown to be effective, with their adsorption behavior being well-described by the Langmuir isotherm model. researchgate.net In another study, iron-modified fly ash was successfully used as a heterogeneous Fenton-like catalyst for the decolorization of Reactive Blue 182, demonstrating the potential of repurposing industrial waste for environmental remediation. researchgate.net
Table 2: Research Findings on the Removal of Acid Blue Dyes from Water
| Research Area | Material/Method | Target Dye | Key Finding | Source(s) |
|---|---|---|---|---|
| Photocatalysis | CdS-TiO₂ Nanocomposite | Acid Blue 29 | 84% degradation efficiency, significantly higher than individual components. | dntb.gov.uaresearchgate.net |
| Photocatalysis | Zinc Oxide Nanoparticles (ZnO-NPs) | Acid Blue 25 | 99% degradation efficiency achieved in 150 minutes. | scispace.comresearchgate.net |
| Adsorption | Azolla pinnata (AP) & Soya Bean Waste (SBW) | Acid Blue 25 | Maximum monolayer adsorption capacities of 50.5 mg/g (AP) and 38.3 mg/g (SBW). | researchgate.net |
| Heterogeneous Fenton-like Oxidation | Iron-modified Fly Ash (Fe-FA) | Reactive Blue 182 | Effective degradation and decolorization of the dye in aqueous solution. | researchgate.net |
Overview of Current Research Trajectories and Knowledge Gaps
Current research involving this compound and similar dyes is largely focused on enhancing the efficiency and sustainability of water treatment technologies. This includes the development of novel catalysts that are more active under visible light, the synthesis of high-capacity and regenerable adsorbents from low-cost materials, and the optimization of advanced oxidation processes. dntb.gov.uaresearchgate.netresearchgate.net The goal is to create practical and economically viable solutions for treating textile industry wastewater. researchgate.net
Despite significant progress, several knowledge gaps remain. A major challenge is the incomplete understanding of the degradation pathways and the potential toxicity of the intermediate by-products formed during treatment processes. While decolorization is often the primary measure of success, it does not guarantee complete mineralization of the organic dye into harmless substances like water and carbon dioxide.
Furthermore, there is a significant global knowledge gap concerning the long-term health impacts of exposure to a vast number of environmental chemicals, including many synthetic dyes and their degradation products. tandfonline.com For many compounds, comprehensive toxicity data are not available, which presents a poorly characterized risk. tandfonline.comcanada.ca Future research trajectories should therefore not only focus on improving the efficiency of dye removal but also include more comprehensive analysis of reaction intermediates and their toxicological profiles to ensure the environmental safety of the treated effluent. Bridging these gaps is essential for developing truly sustainable and safe methods for managing industrial wastewater. tandfonline.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
72152-54-6 |
|---|---|
Molecular Formula |
C23H17N3Na2O9S2 |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
ZOESAMNEZGSOPU-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways of Acid Blue 182
Advanced Synthetic Routes to Acid Blue 182 Analogues
The synthesis of this compound and its analogues involves a series of carefully controlled chemical reactions to build its complex molecular structure. The core of this dye is an anthraquinone (B42736) skeleton, which is chemically modified to produce the desired color and properties.
Mechanistic Studies of Precursor Coupling Reactions
The formation of this compound analogues often involves coupling reactions where different molecular fragments are joined together. Mechanistic studies of these reactions are crucial for optimizing reaction conditions and yields. For instance, palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. researchgate.netmdpi.com In the context of dye synthesis, these reactions could be employed to attach various side chains to the anthraquinone core, thereby creating a library of analogues with diverse properties.
The mechanism of such coupling reactions typically involves an oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to form the final product and regenerate the catalyst. mdpi.com The specific ligands attached to the palladium center can significantly influence the reaction's efficiency and selectivity. researchgate.net
Furthermore, radical coupling reactions, which can be initiated by photoredox catalysts, offer another avenue for constructing the molecular framework of dye analogues. rsc.org These reactions proceed through radical intermediates and can be used to form C-C bonds under mild conditions. rsc.org
Role of Sulfonation and Azo Linkage Formation in Dye Synthesis
Sulfonation is a key step in the synthesis of many acid dyes, including this compound. The introduction of sulfonic acid (-SO₃H) groups onto the aromatic rings of the dye molecule is essential for conferring water solubility. This process is typically carried out using sulfonating agents like oleum (B3057394) (fuming sulfuric acid). The position of sulfonation on the anthraquinone core can influence the dye's affinity for different fibers.
The formation of an azo linkage (-N=N-) is another critical transformation in the synthesis of some colored compounds. While this compound is an anthraquinone dye, some related or co-formulated dyes can be azo dyes. americanchemicalsuppliers.comgoogle.com Azo linkages are formed through a diazotization reaction, where a primary aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with an electron-rich aromatic compound. The azo group acts as a chromophore, which is the part of the molecule responsible for its color. The extended conjugation provided by the azo linkage allows for the absorption of light in the visible region of the spectrum. nih.govcdnsciencepub.com
Reaction Mechanisms of this compound under Controlled Conditions
Understanding how this compound behaves under various chemical conditions is important for predicting its stability and potential degradation pathways.
Oxidative Transformations and Product Characterization
This compound can undergo oxidative transformations when exposed to oxidizing agents. For example, the use of hydrogen peroxide in the presence of a catalyst can lead to the oxidation of the dye. mdpi.com The reaction mechanism may involve the generation of highly reactive hydroxyl radicals that attack the dye molecule. mdpi.com These attacks can lead to the cleavage of the aromatic rings or modification of the substituent groups.
Characterization of the oxidation products is essential to understand the degradation pathway. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the parent dye and the formation of new products over time. mdpi.com Spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for elucidating the structures of the transformation products. mdpi.com
Reductive Pathways and Amine Byproduct Formation
Under reducing conditions, this compound can be transformed into its corresponding leuco form, which is colorless. google.com This reduction can be achieved using agents like sodium dithionite. The reaction involves the reduction of the quinone groups in the anthraquinone core to hydroxyl groups.
If the dye contains azo linkages, reduction can lead to the cleavage of the -N=N- bond, resulting in the formation of aromatic amines as byproducts. nih.govcdnsciencepub.com Reductive amination is a broader class of reactions where carbonyl groups are converted to amines. rsc.orgthieme-connect.com The mechanism typically involves the formation of an imine or enamine intermediate, which is then reduced to the amine. rsc.org The pH of the reaction medium can significantly influence the reaction pathway and product distribution. rsc.org
Substitution Reactions on Aromatic and Anthraquinone Moieties
The aromatic rings and the anthraquinone core of this compound are susceptible to substitution reactions, allowing for further chemical modification. Nucleophilic aromatic substitution (SNAr) can occur on the anthraquinone moiety, especially when it is substituted with electron-withdrawing groups. colab.wsmdpi.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring.
Electrophilic substitution reactions are also possible on the aromatic portions of the molecule, although the electron-withdrawing nature of the anthraquinone core can deactivate the rings towards this type of reaction. colab.ws Nevertheless, under specific conditions, functional groups can be introduced onto the aromatic rings.
The ability to perform substitution reactions on the dye molecule opens up possibilities for fine-tuning its properties, such as its color, solubility, and affinity for different substrates.
Environmental Remediation and Degradation Mechanism Studies of Acid Blue 182
Advanced Oxidation Processes (AOPs) for Acid Blue 182 Degradation
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants into simpler, less harmful substances. mdpi.com Photocatalysis and electrochemical degradation are two prominent AOPs that have been investigated for the remediation of this compound.
Photocatalytic degradation involves the use of a semiconductor catalyst that, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), which are responsible for the degradation of organic pollutants. mdpi.commdpi.com
The efficiency of photocatalytic degradation is heavily dependent on the type of nanocatalyst used. Titanium dioxide (TiO2) and zinc oxide (ZnO) are widely studied due to their high photocatalytic activity, chemical stability, low cost, and non-toxicity. acs.orgsci-hub.se However, their large band gaps (3.2 eV for anatase TiO2 and ZnO) mean they are primarily active under UV light, which constitutes only a small fraction of the solar spectrum. sci-hub.sequt.edu.au
To enhance photocatalytic efficiency, especially under visible light, various modifications and composite materials have been developed. For instance, doping TiO2 with other materials or creating nanocomposites can improve charge separation and extend light absorption into the visible region. researchgate.net
One such development is the CdS-TiO2 nanocomposite. Research on the photocatalytic degradation of a similar dye, Acid Blue-29, using CdS-TiO2 nanocomposites showed a significant increase in degradation efficiency compared to using CdS or TiO2 alone. researchgate.netnih.gov Under visible light irradiation for 90 minutes, the CdS-TiO2 nanocomposite achieved an 84% degradation efficiency, whereas CdS and TiO2 individually achieved only 68% and 9%, respectively. researchgate.netnih.gov This enhanced performance is attributed to reduced charge carrier recombination and improved charge separation. researchgate.netnih.gov
Similarly, ZnO nanoparticles have been effectively used for the degradation of Acid Blue dyes. In one study, ZnO nanoparticles synthesized from Senna siamea flower extracts achieved a 99% degradation efficiency of Acid Blue dye in 150 minutes under visible light. scispace.comresearchgate.net
The table below summarizes the characteristics and performance of different nanocatalysts in the degradation of Acid Blue dyes.
| Nanocatalyst | Target Dye | Light Source | Degradation Efficiency | Time | Reference |
| CdS-TiO2 | Acid Blue-29 | Visible Light | 84% | 90 min | researchgate.net, nih.gov |
| CdS | Acid Blue-29 | Visible Light | 68% | 90 min | researchgate.net, nih.gov |
| TiO2 | Acid Blue-29 | Visible Light | 9% | 90 min | researchgate.net, nih.gov |
| ZnO | Acid Blue | Visible Light | 99% | 150 min | scispace.com, researchgate.net |
The efficiency of photocatalytic degradation is significantly influenced by the light source and its wavelength. The energy of the incident photons must be equal to or greater than the band gap of the semiconductor catalyst to initiate the photocatalytic process. sci-hub.se
For wide band gap semiconductors like TiO2 and ZnO, UV light is typically required for activation. qut.edu.au Studies have utilized medium-pressure mercury lamps (125 W) as a UV source for the degradation of Acid Blue-29 using TiO2 nanoparticles. researchgate.netnih.gov
However, to utilize a broader range of the solar spectrum, efforts have been made to develop photocatalysts that are active under visible light. The use of a halogen linear lamp (500 W) as a visible light source has been successful in the degradation of Acid Blue-29 with CdS-TiO2 nanocomposites. researchgate.net This is a significant advancement as visible light constitutes a larger portion of the solar spectrum, making the process more energy-efficient and cost-effective for large-scale applications.
The wavelength of light can also affect the formation and recombination rate of photogenerated charge carriers, thereby influencing the quantum efficiency of •OH radical formation. mdpi.com For instance, the photocatalytic efficiency of both TiO2 and ZnO has been observed to be lower at a wavelength of 398 nm compared to 365 nm. mdpi.com
The choice of light source and wavelength is a critical parameter that needs to be optimized for maximizing the degradation efficiency of this compound.
The kinetics of photocatalytic degradation of dyes like this compound are often described by the Langmuir-Hinshelwood model. researchgate.net For low initial dye concentrations, this model can be simplified to a pseudo-first-order kinetic model. mdpi.comchemmethod.com
The pseudo-first-order rate equation is given by: ln(C₀/C) = kt where C₀ is the initial dye concentration, C is the concentration at time t, and k is the pseudo-first-order rate constant.
Studies on the photocatalytic degradation of Acid Blue-29 using a CdS-TiO2 nanocomposite reported a decolorization rate constant of approximately 5.8 x 10⁻⁴ mol L⁻¹ min⁻¹. This was significantly higher than the rate constants for CdS (~4.5 x 10⁻⁴ mol L⁻¹ min⁻¹) and TiO2 (~0.67 x 10⁻⁴ mol L⁻¹ min⁻¹) alone. researchgate.netnih.gov
For the degradation of Acid Blue dye using ZnO nanoparticles, the process was also found to conform to pseudo-first-order kinetics. scispace.comresearchgate.net
The table below presents the kinetic data for the photocatalytic degradation of Acid Blue dyes.
| Nanocatalyst | Target Dye | Kinetic Model | Rate Constant (k) | Reference |
| CdS-TiO2 | Acid Blue-29 | Langmuir-Hinshelwood | 5.8 x 10⁻⁴ mol L⁻¹ min⁻¹ | researchgate.net, nih.gov |
| CdS | Acid Blue-29 | Langmuir-Hinshelwood | 4.5 x 10⁻⁴ mol L⁻¹ min⁻¹ | researchgate.net, nih.gov |
| TiO2 | Acid Blue-29 | Langmuir-Hinshelwood | 0.67 x 10⁻⁴ mol L⁻¹ min⁻¹ | researchgate.net, nih.gov |
| ZnO | Acid Blue | Pseudo-first-order | Not specified | scispace.com, researchgate.net |
The degradation of dyes in photocatalytic processes is primarily driven by the action of reactive oxygen species (ROS). tandfonline.com When a semiconductor photocatalyst is irradiated with light, electrons (e⁻) are excited to the conduction band, leaving holes (h⁺) in the valence band. These charge carriers then initiate a series of reactions to produce ROS. mdpi.com
The primary ROS involved in the degradation of organic dyes are:
Hydroxyl radicals (•OH): These are highly reactive and non-selective oxidants formed when holes react with water or hydroxide (B78521) ions. mdpi.comtandfonline.com
Superoxide radicals (•O₂⁻): These are formed when electrons react with dissolved oxygen. mdpi.comtandfonline.com
Holes (h⁺): These can directly oxidize the dye molecules adsorbed on the catalyst surface. tandfonline.com
The degradation process begins with the generation of these reactive species, which then attack the dye molecules, leading to the breakdown of their complex structure, including the cleavage of azo bonds and the decomposition of aromatic rings. mdpi.comtandfonline.com This ultimately results in the decolorization of the solution and the mineralization of the dye into simpler inorganic compounds like CO₂, H₂O, and mineral acids. mdpi.commdpi.com Studies have shown that hydroxyl radicals are often the primary active species responsible for the complete degradation and ring dissociation of dye molecules. tandfonline.com
Electrochemical degradation is another effective AOP for treating wastewater containing persistent organic pollutants like this compound. This method involves the degradation of pollutants through direct or indirect oxidation at the anode surface. provectusenvironmental.com
In direct electrochemical oxidation, pollutants are destroyed directly at the anode. In indirect oxidation, electrogenerated oxidants such as active chlorine or hydroxyl radicals are produced in the solution, which then degrade the pollutants. nih.gov The efficiency of the electrochemical process is highly dependent on the electrode material, with high-oxygen-overvoltage anodes like boron-doped diamond (BDD), SnO₂, and PbO₂ being particularly effective. nih.govacs.org
The optimization of operating parameters is crucial for maximizing the efficiency of electrochemical degradation. Key parameters include:
Current density: A higher current density generally leads to a faster degradation rate. researchgate.net
Initial dye concentration: This can act as a driving force to overcome mass transfer resistance. nih.gov
Electrolyte concentration and type: The supporting electrolyte influences the conductivity of the solution and can participate in the generation of oxidizing species.
pH of the solution: The pH can affect the surface charge of the electrode and the speciation of the dye molecules. mdpi.com
Operating time: Longer treatment times generally result in higher removal efficiencies. acs.org
For instance, in the electrochemical degradation of methylene (B1212753) blue, increasing the electrolyte dose and initial dye concentration was found to enhance the removal efficiency. nih.gov The process can be optimized to achieve high removal efficiencies at a competitive operating cost. acs.org
Table of Compound Names
| Common Name | Chemical Name |
| This compound | - |
| Titanium dioxide | Titanium(IV) oxide |
| Zinc oxide | Zinc oxide |
| Cadmium sulfide | Cadmium sulfide |
| Boron-doped diamond | - |
| Tin dioxide | Tin(IV) oxide |
| Lead dioxide | Lead(IV) oxide |
| Methylene blue | 3,7-bis(Dimethylamino)phenothiazin-5-ium chloride |
| Acid Blue-29 | - |
| Carbon dioxide | Carbon dioxide |
| Water | Dihydrogen monoxide |
Electrochemical Degradation Pathways and Process Optimization
Investigation of Electrode Materials and Anode Chemistry
The choice of electrode material is a critical factor influencing the efficiency and mechanism of electrochemical degradation. Studies have investigated various anode materials for the degradation of dyes, including those similar in structure to this compound.
For the electrochemical degradation of dyes, a range of anode materials have been explored, including lead dioxide (PbO2), platinum (Pt), iridium dioxide (IrO2), and various mixed metal oxides. nih.govelectrochemsci.org The electrocatalytic activity of the anode is paramount. For instance, in the degradation of Acid Blue and Basic Brown dyes, a lead dioxide anode demonstrated high electrocatalytic activity, particularly in the presence of NaCl. nih.gov The nature of the conductive electrolyte also plays a significant role. The highest degradation efficiency was observed with NaCl, while performance was poorer in NaOH and H2SO4. nih.gov This suggests that the anode chemistry is heavily influenced by the supporting electrolyte.
Dimensionally stable anodes (DSAs), such as those based on IrO2, have also been employed. electrochemsci.org These materials are known for their excellent electro-catalytic activity for both oxygen and chlorine evolution. electrochemsci.org The selection between "active" and "non-active" anodes determines the primary oxidation pathway. Non-active anodes, like boron-doped diamond (BDD), tend to favor the generation of hydroxyl radicals, leading to complete mineralization. mdpi.com In contrast, active anodes, such as those made of platinum or iridium oxide, may facilitate both direct and indirect oxidation but can also be more susceptible to poisoning. electrochemsci.orgacs.org
| Anode Material | Supporting Electrolyte | Key Findings |
| Lead dioxide (Pb/PbO2) | NaCl, NaOH, H2SO4 | High activity in NaCl due to indirect oxidation via hypochlorite (B82951). Lower activity in NaOH (direct oxidation) and poor performance in H2SO4. nih.gov |
| Iridium dioxide (IrOx) | NaCl, Na2SO4 | Effective for decolorization. The rate is influenced by applied current, electrolyte concentration, and pH. electrochemsci.org |
| Platinum (Ti/Pt) | Various | Investigated for the degradation of various reactive dyes, including those structurally related to this compound. researchgate.net |
| Boron-Doped Diamond (BDD) | Not specified for this compound | Considered a "non-active" anode with a high oxygen evolution overpotential, promoting complete mineralization through hydroxyl radical generation. mdpi.com |
Direct and Indirect Electrochemical Oxidation Mechanisms
The degradation of organic pollutants like this compound via electrochemical methods can proceed through two primary mechanisms: direct and indirect oxidation. mdpi.com
Direct Electrochemical Oxidation: This process, also known as anodic oxidation, involves the direct transfer of electrons from the pollutant molecule to the anode surface. mdpi.comflagshipdhaka.com The organic compound is first adsorbed onto the anode, where it is then oxidized. mdpi.com This mechanism is often facilitated by the generation of physically adsorbed "active oxygen," such as hydroxyl radicals (•OH), on the anode surface. flagshipdhaka.com
Indirect Electrochemical Oxidation: In this mechanism, strong oxidizing agents are generated in situ in the bulk solution from the electrochemical transformation of species present in the electrolyte. mdpi.com These electrogenerated oxidants then react with the organic pollutant. mdpi.com A common example is the oxidation of chloride ions (Cl-) at the anode to form chlorine (Cl2), which subsequently generates hypochlorite (OCl-), a powerful oxidizing agent. nih.govacs.org Other electrogenerated oxidants can include persulfate ions and hydrogen peroxide. mdpi.com
The dominant mechanism is largely dependent on the anode material and the composition of the electrolyte. nih.gov For instance, when using a lead dioxide anode in a NaCl electrolyte for the degradation of Acid Blue dyes, the high efficiency is attributed to indirect oxidation by electrogenerated hypochlorite, with a possible contribution from direct oxidation via hydroxyl radicals. nih.gov Conversely, in a NaOH electrolyte, the degradation occurs primarily through the direct electrochemical process due to the absence of chloride. nih.gov
| Oxidation Mechanism | Description | Key Factors |
| Direct Oxidation | Electron transfer directly from the pollutant to the anode surface. mdpi.comflagshipdhaka.com | Anode material, adsorption of pollutant, generation of adsorbed hydroxyl radicals. flagshipdhaka.com |
| Indirect Oxidation | Oxidation of the pollutant by electrogenerated species in the bulk solution. mdpi.com | Electrolyte composition (e.g., presence of Cl-), generation of oxidants like hypochlorite, persulfate. nih.govmdpi.com |
Electrochemical Kinetic Studies and Current Efficiency Analysis
Kinetic studies are essential for understanding the rate of dye degradation and optimizing the electrochemical process. The degradation of dyes often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. sci-hub.se
Several operational parameters significantly influence the kinetics of electrochemical degradation:
Applied Current/Current Density: An increase in the applied current or current density generally leads to a faster degradation rate. electrochemsci.org This is because a higher current enhances the formation of oxidizing species. electrochemsci.org However, there is an optimal range, beyond which the current efficiency may decrease due to competing reactions like the oxygen evolution reaction. electrochemsci.org
Electrolyte Concentration: The concentration of the supporting electrolyte affects the conductivity of the solution and the generation of mediating oxidants in indirect oxidation. electrochemsci.org In some cases, a lower electrolyte concentration can lead to a higher reaction rate, as it may suppress the competing oxygen evolution reaction. electrochemsci.org
Initial pH: The pH of the solution can influence the structure of the dye molecule and the nature of the electrogenerated oxidizing species. For some dyes, acidic conditions are more favorable for degradation. acs.org
Temperature: While temperature can affect reaction rates, some studies have shown its effect on the electrochemical mineralization of dyes to be negligible within a certain range. researchgate.net
Current efficiency is a measure of the efficiency of the electrochemical process in terms of the amount of charge used to degrade the pollutant versus the total charge passed. Low current efficiency can be a result of side reactions, such as the oxygen evolution reaction, which consumes charge without contributing to the degradation of the target pollutant. electrochemsci.org
Biological Degradation Mechanisms and Biotransformation Potential
Bioremediation offers an environmentally friendly approach to the degradation of synthetic dyes like this compound, utilizing the metabolic capabilities of microorganisms.
Microbial Degradation Pathways and Microorganism Identification
Various bacterial strains have been identified for their ability to degrade azo dyes. A bacterial consortium composed of Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa was shown to effectively degrade an Acid Blue dye, achieving 90% degradation within 22 hours. sciepub.com The degradation process was found to be influenced by pH and agitation. sciepub.com
The degradation pathway often involves an initial cleavage of the azo bond (-N=N-) by enzymes like azoreductases, typically under anaerobic or anoxic conditions. nih.gov This results in the formation of aromatic amines, which may be further degraded, often under aerobic conditions. nih.govopenbiotechnologyjournal.com Gas chromatography-mass spectrometry (GC-MS) analysis of the degradation of an Acid Blue dye by a microbial consortium revealed the formation of intermediates such as metanilic acid and peri acid, which were further broken down into compounds like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, indicating a complete degradation pathway. sciepub.comoup.com
| Microorganism/Consortium | Degradation Efficiency | Identified Intermediates |
| Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa consortium | 90% degradation in 22 hours sciepub.com | Metanilic acid, peri acid, methyl salicylic acid, catechol, β-ketoadipic acid sciepub.com |
| Klebsiella pneumoniae, Aeromonas hydrophila, Citrobacter freundii, Bacillus cereus, Bacillus subtilis consortium | Effective decolorization of Acid Blue 25 (an anthraquinone (B42736) dye) researchgate.net | Not specified for this compound |
Fungal Enzymatic Decolorization and Degradation
Fungi, particularly white-rot fungi, are proficient in degrading a wide range of dyes due to their production of potent extracellular ligninolytic enzymes. researchgate.net These enzymes, which include laccases, manganese peroxidases, and lignin (B12514952) peroxidases, have a non-specific mode of action, allowing them to degrade a variety of complex organic compounds. nih.govopenbiotechnologyjournal.com
A novel fungal strain, Lentinus sp., was found to produce a laccase enzyme capable of decolorizing various azo dyes, including a 97% decolorization efficiency for a dye structurally similar to this compound. The laccase from Lentinus sp. exhibited high stability and activity over a broad range of pH (6.0-10.0) and temperatures (up to 70°C). The degradation of dyes by fungal enzymes can be enhanced by the presence of mediators, which act as electron shuttles between the enzyme and the dye molecule. researchgate.net
| Fungal Strain | Enzyme | Decolorization Efficiency | Optimal Conditions |
| Lentinus sp. | Laccase | ~97% for an anthraquinone dye | pH 6.0-10.0, up to 70°C |
| Trametes hirsuta EDN 082 | Crude Laccase | 94.59% for Acid Blue 129 researchgate.net | Not specified |
| Pycnoporus sanguineus MUCL 51321 | Laccase and Manganese Peroxidase | 97% for Reactive Blue 4 researchgate.net | Not specified |
Adsorption Phenomena and Separative Technologies
Adsorption is a widely used and effective method for removing dyes from aqueous solutions. ekb.egresearchgate.net This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. A variety of materials have been investigated for their potential to adsorb acidic dyes.
The efficiency of adsorption is influenced by several factors, including:
pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule. For the adsorption of anionic dyes like Acid Blue, a lower pH is generally more favorable as it leads to a more positively charged adsorbent surface, enhancing electrostatic attraction. nih.gov
Adsorbent Dosage: Increasing the adsorbent dose typically increases the percentage of dye removal due to the greater availability of active sites. ekb.egnih.gov
Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer. Higher initial concentrations can lead to a higher adsorption capacity. neptjournal.com
Contact Time: Adsorption is a time-dependent process, with an initial rapid phase followed by a slower approach to equilibrium. nih.govnih.gov
Various low-cost adsorbents have been explored as alternatives to commercially available activated carbon. These include agricultural wastes like almond shells and soya bean waste, as well as materials like Azolla pinnata and turmeric waste. researchgate.netnih.govneptjournal.com Magnetic nanocomposites, such as Fe2O3/Fe3O4, have also shown high adsorption capacities for acidic dyes. ekb.eg
Kinetic studies of adsorption often reveal that the process follows a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. ekb.egnih.gov Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of dye molecules between the solid and liquid phases. The Langmuir model often provides a good fit for the adsorption of acidic dyes, indicating monolayer coverage of the dye on the adsorbent surface. nih.gov
| Adsorbent | Dye (if not this compound) | Key Findings |
| Fe2O3/Fe3O4 Nanocomposite | Acid Blue 342 | High adsorption capacity (39.45 mg/g), follows pseudo-second-order kinetics. ekb.eg |
| Almond Shell | Acid Blue 129 | >98% removal at pH 2, fits Langmuir isotherm and pseudo-second-order kinetics. nih.gov |
| Azolla pinnata and Soya Bean Waste | Acid Blue 25 | Follows pseudo-second-order kinetics, film diffusion may be the controlling mechanism. researchgate.net |
| Activated Carbon and Turmeric Waste | Acid Blue 25 | Adsorption capacity increased with initial dye concentration. neptjournal.com |
| Polyaniline/Fe3O4 Composite | Acid Blue 40 | Adsorption is rapid initially and follows pseudo-second-order kinetics. nih.gov |
Adsorption Mechanisms and Thermodynamic Analysis
The study of adsorption mechanisms and the associated thermodynamics is crucial for understanding the efficiency and nature of the interaction between this compound and an adsorbent material. Research into the dyeing of nylon with this compound provides a significant body of knowledge on these mechanisms, as dyeing is fundamentally an adsorption process.
Surface Diffusion and Multimodal Adsorption Models
The adsorption of this compound onto materials like nylon is not a simple surface-level interaction. It is a complex process governed by the diffusion of the dye within the adsorbent's structure. Studies on the dyeing of nylon 6 film with this compound have shown that the process can be analyzed based on a model of surface diffusion coupled with simultaneous multimodal adsorption. scispace.comresearchgate.net This indicates that the dye molecules, once on the surface, move along the surface to find an available adsorption site.
The concentration dependence of the diffusion coefficient of this compound in nylon film is explained by a sophisticated adsorption model that incorporates one Nernst-type and two Langmuir-type adsorption mechanisms. scispace.comresearchgate.net This multimodal approach suggests that there are different types of adsorption sites on the nylon, each with different affinities for the dye molecule. At lower dye concentrations, a combination of Nernst and Langmuir adsorption types is observed. However, at higher concentrations, the mechanism appears to be dominated by two distinct Langmuir-type equilibria, while the Nernst-type adsorption reaches a pseudo-equilibrium state. scispace.comresearchgate.net The resistance to mass transfer from the liquid phase to the film is considered negligible compared to the resistance to diffusion within the nylon film itself, highlighting the importance of intra-polymer diffusion. researchgate.net
Isotherm and Kinetic Modeling of Adsorption Processes (e.g., Freundlich, Langmuir)
To quantify the adsorption capacity and the rate of uptake of dyes like this compound, various isotherm and kinetic models are employed. These models provide a framework for designing and optimizing adsorption systems. While specific isotherm and kinetic data for this compound on novel adsorbents are not extensively detailed in the provided search results, the principles from studies on other acid dyes are directly applicable.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. mdpi.comnih.gov
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.comnih.gov
The suitability of these models for a particular adsorption system is determined by fitting experimental data to the linearized forms of the isotherm equations. For instance, in the study of Acid Blue 193 on bentonite (B74815), the Freundlich equation better described the isothermal data. researchgate.net
Table 1: Common Adsorption Isotherm Models
| Isotherm Model | Linear Equation | Parameters |
|---|---|---|
| Langmuir | Ce/qe = 1/(KL*qm) + Ce/qm | qe: amount adsorbed at equilibrium (mg/g)Ce: equilibrium concentration (mg/L)qm: max adsorption capacity (mg/g)KL: Langmuir constant (L/mg) |
| Freundlich | log(qe) = log(KF) + (1/n)log(Ce) | KF: Freundlich constant ((mg/g)(L/mg)^(1/n))n: adsorption intensity |
Adsorption Kinetics models are used to investigate the rate of the adsorption process and to understand the controlling mechanism, such as mass transfer or chemical reaction. The pseudo-first-order and pseudo-second-order models are widely applied.
The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites.
The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.nethilarispublisher.com
For many acid dye adsorption systems, the pseudo-second-order kinetic model provides a better correlation with the experimental data, suggesting that chemisorption plays a significant role. researchgate.nethilarispublisher.com For example, the adsorption of Acid Blue 193 on DTMA-bentonite was well-described by the pseudo-second-order model. researchgate.net
Table 2: Common Adsorption Kinetic Models
| Kinetic Model | Linear Equation | Parameters |
|---|---|---|
| Pseudo-first-order | log(qe - qt) = log(qe) - (k1/2.303)t | qt: amount adsorbed at time t (mg/g)k1: pseudo-first-order rate constant (1/min) |
| Pseudo-second-order | t/qt = 1/(k2*qe^2) + t/qe | k2: pseudo-second-order rate constant (g/mg·min) |
Thermodynamic Analysis of adsorption involves the calculation of parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) to determine the spontaneity, thermal nature, and randomness of the process. For example, studies on other acid dyes have shown that a negative ΔG° indicates a spontaneous adsorption process. aaru.edu.jomazums.ac.ir A negative ΔH° suggests an exothermic process, while a positive ΔH° points to an endothermic one. aaru.edu.jomazums.ac.ir
Development and Characterization of Adsorbent Materials
The effectiveness of dye removal by adsorption is highly dependent on the adsorbent material used. Research is continuously being conducted to develop low-cost, efficient, and sustainable adsorbents.
A variety of materials have been investigated for the removal of acid dyes, including:
Nylon: As extensively discussed, nylon fibers and films are effective adsorbents for this compound, primarily in the context of dyeing processes. researchgate.net The adsorption mechanism involves interactions with the amine and amide groups within the polymer structure. mdpi.com
Modified Natural Materials: Natural materials like sawdust and bentonite clay can be chemically modified to enhance their adsorption capacity for anionic dyes like this compound. researchgate.netncsu.edu For instance, treating sawdust with sulfuric acid can modify its surface functional groups, making it more effective for adsorbing acid dyes. ncsu.edu Similarly, modifying bentonite with surfactants like dodecyltrimethylammonium (B156365) bromide (DTMA) can significantly increase its capacity for adsorbing Acid Blue 193. researchgate.net
Biochar and Activated Carbon: These are highly porous materials produced from the pyrolysis of biomass (e.g., woodchips, agricultural waste) and are known for their high surface area and adsorption capabilities. hilarispublisher.comnih.gov Activation processes, either physical or chemical, are often employed to further enhance their porous structure and surface chemistry. hilarispublisher.com
Mesoporous Nanocomposites: Advanced materials like SBA-15/Polyaniline (SBA-15/PAni) nanocomposites have been synthesized and tested for the removal of acid dyes like Acid Blue 62. scispace.com These materials offer a high specific surface area and tailored surface properties for efficient dye capture. scispace.com
Characterization of Adsorbents is a critical step in understanding their properties and predicting their adsorption performance. Common characterization techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface that are responsible for dye binding. ncsu.edunih.gov
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent. ncsu.edunih.gov
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution, which are crucial for adsorption capacity. nih.govnih.gov
X-ray Diffraction (XRD): To analyze the crystalline structure of the material. nih.govbohrium.com
Point of Zero Charge (pHpzc): To determine the pH at which the adsorbent surface has a net neutral charge, which helps in understanding the electrostatic interactions with ionic dyes. ncsu.edu For anionic dyes like this compound, adsorption is generally favored at a pH below the adsorbent's pHpzc, where the surface is positively charged. ncsu.eduresearchgate.net
Advanced Analytical Research Methodologies for Acid Blue 182
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are foundational in the study of dyes, as they directly probe the molecular structure and electronic properties responsible for their color and reactivity. For Acid Blue 182, an anthraquinone-based dye, methods like UV-Vis and FTIR spectroscopy provide indispensable data for both qualitative and quantitative analysis.
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for quantifying this compound in solution and monitoring its concentration changes over time. The technique operates on the principle that the extensive system of conjugated double bonds within the dye's anthraquinone (B42736) chromophore strongly absorbs light in the visible region of the electromagnetic spectrum.
The analysis hinges on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the analyte. For this compound, the wavelength of maximum absorbance (λmax) is typically observed around 638 nm, corresponding to its characteristic blue color. By measuring the absorbance at this wavelength, researchers can accurately track the progress of reactions such as photocatalytic degradation, adsorption onto a substrate, or enzymatic decolorization. As the dye's chromophore is broken down or removed from the solution, the absorbance at 638 nm decreases proportionally, allowing for the calculation of reaction kinetics and efficiency .
The table below illustrates hypothetical data from a degradation study of this compound, demonstrating how UV-Vis absorbance is used to monitor the reduction in dye concentration over time.
| Time (minutes) | Absorbance at 638 nm | Calculated Concentration (mg/L) | Percent Degradation (%) |
| 0 | 1.250 | 50.0 | 0 |
| 15 | 0.938 | 37.5 | 25.0 |
| 30 | 0.650 | 26.0 | 48.0 |
| 60 | 0.275 | 11.0 | 78.0 |
| 90 | 0.088 | 3.5 | 93.0 |
Table 1: Example of UV-Vis data for monitoring the degradation of this compound. The initial concentration is set at 50 mg/L.
Fourier-Transform Infrared (FTIR) spectroscopy is employed to verify the structural integrity of this compound and to identify changes to its functional groups during chemical transformations. This technique measures the absorption of infrared radiation by the molecule, which excites vibrations in its chemical bonds. Each type of bond and functional group (e.g., C=O, S=O, N-H) absorbs at a characteristic frequency, producing a unique spectral fingerprint.
In the context of this compound, FTIR analysis is critical for:
Structural Confirmation: Confirming the presence of key functional groups such as the sulfonate (SO₃⁻), carbonyl (C=O) of the anthraquinone core, aromatic rings (C=C), and amine (N-H) groups.
Monitoring Degradation Pathways: Observing the disappearance or alteration of specific peaks can elucidate the mechanism of degradation. For instance, the reduction or disappearance of the peak associated with the sulfonate group or the aromatic rings would indicate the breakdown of the core dye structure .
The following table summarizes the characteristic FTIR absorption bands for the primary functional groups present in the this compound molecule.
| Functional Group | Bond Type | Characteristic Wavenumber (cm⁻¹) | Structural Significance |
| Sulfonate | S=O stretch | 1170 - 1210 and 1040 - 1080 | Confirms the presence of the water-solubilizing sulfonate groups. |
| Carbonyl (Quinone) | C=O stretch | 1620 - 1650 | Signature peak for the anthraquinone core structure. |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Indicates the integrity of the aromatic system. |
| Amine | N-H bend | 1550 - 1640 | Corresponds to the amine linkages in the dye structure. |
| Amine | N-H stretch | 3300 - 3500 | Confirms the presence of secondary amine groups. |
Table 2: Characteristic FTIR absorption frequencies for key functional groups in this compound.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as industrial effluents, reaction byproducts, or commercial dye formulations. These methods provide high-resolution separation, enabling accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. It is particularly effective for assessing dye purity and for quantifying its concentration in environmental or industrial samples. A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
For the analysis of a polar, anionic dye like this compound, a gradient elution method is typically employed. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The concentration of the organic modifier is gradually increased over the course of the analysis to elute the dye from the column. Detection is most commonly achieved using a UV-Vis or a Diode Array Detector (DAD) set to the dye's λmax (approx. 638 nm). The retention time serves to identify this compound, while the area under the corresponding peak is used for precise quantification against a calibration curve . This method can effectively separate the parent dye from its isomers, precursors, and degradation products.
Capillary electromigration methods, particularly Capillary Zone Electrophoresis (CZE), offer a high-efficiency alternative for the analysis of ionic dyes. This compound, being an anionic compound due to its negatively charged sulfonate groups, is an ideal candidate for CZE.
In CZE, separation occurs within a narrow, buffer-filled fused-silica capillary under the influence of a high electric field. Ions migrate through the capillary at different velocities based on their charge-to-size ratio. This allows for the rapid and highly efficient separation of this compound from other charged species in a sample. Key advantages of CZE include minimal sample and reagent consumption, short analysis times, and exceptionally high separation resolution, which is beneficial for resolving structurally similar dyes or isomers that may co-elute in HPLC .
Electrochemical Detection Techniques in Analytical Research
The anthraquinone core of this compound is electrochemically active, making it amenable to analysis by electrochemical techniques. Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study its redox behavior and for sensitive quantification.
The analysis is based on the reversible two-electron, two-proton reduction of the quinone groups in the anthraquinone moiety to form a hydroquinone. This redox reaction produces a distinct and measurable electrical signal (current) at a specific potential.
Qualitative Analysis: The potential at which the redox reaction occurs is characteristic of the molecule and can be used for identification.
Quantitative Analysis: The magnitude of the peak current generated during the voltammetric scan is directly proportional to the concentration of this compound in the sample.
These electrochemical methods are highly sensitive and can be adapted for the development of specialized sensors for in-situ or online monitoring of this compound in wastewater treatment facilities. The ability to detect the dye without extensive sample preparation is a significant advantage in environmental analysis .
Mass Spectrometric Identification of Degradation and Reaction Products
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a cornerstone for elucidating the complex degradation pathways of dyes like this compound. While specific research detailing the degradation products of this compound is limited in publicly accessible literature, extensive studies on structurally analogous anthraquinone dyes, such as Reactive Blue 19 and Acid Blue 129, provide a robust framework for understanding the expected reaction intermediates. These studies consistently employ advanced oxidation processes (AOPs) or enzymatic treatments to break down the dye, followed by mass spectrometric analysis to identify the resulting fragments.
The degradation of anthraquinone dyes typically proceeds through a series of steps initiated by highly reactive species, such as hydroxyl radicals (•OH) in AOPs or enzymes like laccase. These reactions lead to the systematic breakdown of the parent dye molecule. Key transformation processes identified through mass spectrometry include hydroxylation, desulfonation, cleavage of the amine bridge, and the eventual opening of the aromatic rings.
High-resolution mass spectrometry (HRMS) is invaluable in this context, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown intermediate compounds. By tracking the appearance and disappearance of specific mass-to-charge ratio (m/z) signals over the course of the degradation treatment, researchers can piece together a comprehensive degradation pathway.
Research Findings from Analogous Anthraquinone Dyes
Studies on dyes structurally similar to this compound reveal common degradation patterns. For instance, research on the photocatalytic degradation of Reactive Blue 19 (RB 19), another anthraquinone dye, utilized LC-MS to track the formation of several key intermediates. scielo.org.za The initial stages of degradation often involve the addition of hydroxyl groups to the aromatic structure, followed by the cleavage of bonds within the molecule.
In one study, the mass spectrum of an RB 19 sample taken after just two minutes of treatment showed a new ion at an m/z of 499.1. scielo.org.za This corresponds to the formation of a mono-hydroxylated product. scielo.org.za As the degradation progresses, further fragmentation occurs. An ion at m/z 317.1 was identified, indicating the cleavage of the bond between the aromatic ring's carbon and the nitrogen of the amine group. scielo.org.za Subsequent analysis at later time points revealed the disappearance of these larger fragments and the formation of smaller molecules, which are ultimately mineralized into low-molecular-weight organic acids, nitrates, and sulfates. scielo.org.za
The table below summarizes key intermediates identified during the TiO2/UV degradation of Reactive Blue 19, an analogue of this compound.
| Time Point | m/z Value Detected | Inferred Identity/Event | MSn Fragment Ions (m/z) |
|---|---|---|---|
| 2 min | 499.1 | Mono-hydroxylated product of parent dye | 435.1, 408.0 |
| 4 min | 317.1 | Product from C-N bond cleavage | 253.2 |
| 6 min | 515.1 | Further degradation intermediate | 451.1 |
| 10 min | Significant reduction in all previously detected peaks | ||
| 60 min | Disappearance of all detected intermediate ions |
Data derived from the LC-MS analysis of Reactive Blue 19 degradation. scielo.org.za
Enzymatic degradation studies on Acid Blue 129 using laccase from Trametes hirsuta also provide insight into potential breakdown products relevant to this compound. researchgate.net Using high-resolution mass spectrometry (LC-HRMS), researchers identified nine distinct metabolites. researchgate.net The central degradation pathway involved the initial cleavage of the dye molecule into two primary metabolites: 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline. researchgate.net These compounds were then further broken down. researchgate.net
Based on the structure of this compound and the established degradation pathways of these related dyes, a proposed sequence of degradation would involve:
Hydroxylation: Attack by •OH radicals on the aromatic rings.
C-N Bond Cleavage: Scission of the bond linking the substituted phenylamino (B1219803) group to the anthraquinone core.
Desulfonation: Removal of the sulfonic acid groups (-SO₃H).
Deacetylation & Demethylation: Cleavage of the acetyl and methyl groups from the side chain.
Ring Opening: Breakdown of the aromatic structures into smaller aliphatic acids (e.g., oxalic acid, formic acid) and eventually mineralization to CO₂, H₂O, and inorganic ions (SO₄²⁻, NO₃⁻). scielo.org.za
Theoretical and Computational Investigations of Acid Blue 182
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are instrumental in exploring the electronic characteristics and reactive nature of Acid Blue 182. These computational tools allow for a detailed analysis of the molecule's structure and behavior.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ampp.org It has been widely applied to elucidate the mechanisms of chemical reactions, including those involving complex organic molecules. mdpi.comosti.gov For instance, DFT calculations can determine the minimum energy paths for reactions, such as the decomposition of molecules on catalyst surfaces. osti.gov
In the context of dye degradation, DFT can be used to study the acid-catalyzed conversion of related compounds, providing insights into reaction mechanisms at an atomic level. researchgate.net For example, studies on the decomposition of formic acid on metal surfaces have used DFT to analyze the elementary steps and identify key intermediates like formate (B1220265) (HCOO) and carboxyl (COOH). osti.gov Similarly, DFT has been employed to investigate the reduction of nitric oxide, revealing how activation energy barriers and reaction energies are influenced by surface coverage. acs.org This type of analysis is crucial for understanding how a molecule like this compound might break down in various environments.
Key findings from DFT studies on related systems include:
The identification of the most stable adsorption configurations of reactants, intermediates, and products on a catalyst surface. osti.gov
The calculation of activation energy barriers for different reaction steps, which helps in determining the rate-limiting step. acs.org
The elucidation of how co-adsorbed species can influence the reaction pathways and energetics. osti.gov
These principles can be extended to understand the reaction mechanisms of this compound, such as its degradation or its interaction with other chemical species.
Ab Initio and Semi-Empirical Calculations for Molecular Properties
Alongside DFT, ab initio and semi-empirical methods are also valuable for determining the molecular properties of chemical compounds. Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive. dergipark.org.tr
These methods can be used to calculate a range of molecular properties, such as:
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms in a molecule.
Electronic Properties: Calculating orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which provides insights into the molecule's reactivity and stability. dergipark.org.tr
Spectroscopic Properties: Predicting UV-visible spectra, which can be compared with experimental data. dergipark.org.tr
For a molecule like this compound, these calculations can provide a fundamental understanding of its structure and electronic behavior, which underpins its color and reactivity.
Molecular Dynamics Simulations for Interaction Mechanisms
Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. nih.gov This computational method is particularly useful for understanding the interaction mechanisms between a molecule like this compound and its environment, such as a solvent or a solid surface. diva-portal.orgmdpi.com
MD simulations can reveal:
Binding Affinities: By calculating the binding free energy, MD can predict how strongly a molecule will interact with a surface or another molecule. mdpi.combiorxiv.org
Conformational Changes: Simulations can show how the shape of a molecule changes upon interaction with other species. mdpi.com
Interaction Forces: The types of forces driving the interaction, such as van der Waals or electrostatic interactions, can be identified. biorxiv.orgmdpi.com
For example, MD simulations have been used to study the interaction of various molecules with surfaces, revealing the importance of both van der Waals and electrostatic forces in the binding process. mdpi.com In the context of dyes, MD simulations can model the adsorption process onto different materials, providing a dynamic picture of how the dye molecules approach and bind to the surface. nih.govacs.org
Prediction of Environmental Fate and Degradation Intermediates
Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, mobility, and potential to form harmful degradation products. researchgate.netrsc.org For complex molecules like this compound, predicting the intermediates that may form during degradation is crucial for a complete environmental risk assessment. ethz.ch
Computational approaches in this area often involve:
Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a molecule with its environmental properties and toxicological effects. acs.org
Photocatalytic Degradation Modeling: Computational methods can simulate the degradation of dyes under various conditions, such as in the presence of a photocatalyst and UV light, helping to identify the intermediate products. mdpi.com
Biodegradation Prediction: Machine learning models can be trained on existing experimental data to predict the likelihood of a compound being biodegraded in the environment. researchgate.net
Studies on other dyes have shown that photocatalytic and biological degradation processes can lead to the formation of various intermediates before complete mineralization to CO2 and water. mdpi.comsemanticscholar.org Computational tools can help to identify these intermediates, guiding experimental analysis and providing a more comprehensive picture of the dye's environmental impact.
Computational Modeling of Adsorption and Interaction Phenomena
The adsorption of dyes onto various materials is a key process in both their application (e.g., dyeing textiles) and their removal from wastewater. researchgate.netmdpi.com Computational modeling provides a powerful tool to understand the underlying mechanisms of adsorption at a molecular level. nih.govacs.org
These models can be used to:
Simulate Adsorption Isotherms: Theoretical models like the Langmuir and Freundlich isotherms can be applied to computational data to describe the equilibrium of adsorption. researchgate.netmdpi.com
Investigate Adsorption Kinetics: The rate at which a dye is adsorbed onto a surface can be modeled to understand the dynamics of the process. nih.govmdpi.com
Determine the Influence of Environmental Factors: The effect of parameters such as pH and temperature on adsorption can be simulated, providing insights that are valuable for optimizing industrial processes and wastewater treatment technologies. nih.govjmaterenvironsci.com
For this compound, computational modeling can be used to predict its adsorption behavior on different surfaces, such as textile fibers or adsorbent materials used in water treatment. This can aid in the design of more efficient dyeing processes and more effective methods for removing the dye from effluents.
Mechanistic Studies in Material Science Applications of Acid Blue 182
Dyeing Kinetics and Diffusion Mechanisms in Polymeric Substrates (e.g., Nylon)
The process of dyeing nylon with Acid Blue 182 is primarily governed by the diffusion of the dye within the polymer structure. alfa-chemistry.com Studies have shown that the resistance to mass transfer from the dye solution to the surface of the nylon film is negligible compared to the resistance to diffusion within the film itself. alfa-chemistry.com The kinetics of this process have been investigated using techniques such as the rotating disk contactor method. alfa-chemistry.com
Research indicates that the dyeing of nylon fabric is controlled by the diffusion of the dye within the voids between the filaments of the yarn. alfa-chemistry.com The effective interfilament diffusion coefficient is influenced by the flow strength at the fabric's surface. alfa-chemistry.com
The diffusion of this compound into nylon substrates can be described by complex models that account for the dye's interaction with the polymer matrix. One such model analyzes the process based on the intrapolymer diffusion of adsorbed dye, which can be categorized into different types, such as one Nernst type and two Langmuir types. researchgate.net This trimodal adsorption model has been used to analyze the dyeing kinetics in a rotating-disc contactor system. researchgate.net
The diffusion-adsorption process has also been analyzed using a model that incorporates instantaneous dual adsorption of both Langmuir and Nernst types. researchgate.net This model has shown good agreement with experimental results for various acid dye-nylon systems and can explain the concentration-dependence of the diffusion coefficients. researchgate.net Another approach, the plasticization model of dye diffusion, suggests that the temperature-dependent diffusivity of the dye is governed by the relaxation times of the polymer chains within the water-saturated amorphous regions of the fiber. researchgate.net This is articulated in terms of polymer chain segmental mobility and available free volume. researchgate.net
The process can also be modeled in terms of diffusion in liquid-filled pores between filaments, with adsorption equilibria existing within the filament substrate. alfa-chemistry.com However, at low Reynolds numbers (e.g., Re<3500), the resistance to mass transfer from the liquor to the fabric cannot be disregarded. alfa-chemistry.com
Table 1: Dye Diffusion Models for this compound in Nylon
| Model | Description | Key Findings |
|---|---|---|
| Intrapolymer Diffusion with Trimodal Adsorption | Analyzes dyeing kinetics based on one Nernst-type and two Langmuir-types of adsorption within the polymer. researchgate.net | Resistance of mass transfer from liquor to film is negligible. Effective interfilament diffusion coefficient depends on the rotational speed of the disc. researchgate.net |
| Dual Sorption and Diffusion Model | Incorporates instantaneous dual adsorption of Langmuir and Nernst types. researchgate.net | Provides good agreement with experimental dye-concentration profiles and explains the concentration-dependence of diffusion coefficients. researchgate.net |
| Plasticization Model of Dye Diffusion | Posits that dye diffusivity is governed by the relaxation times of polymer chains in water-saturated amorphous regions. researchgate.net | Offers a reasonable explanation for the temperature dependency of the diffusivity of acid dyes in aliphatic polyamides. researchgate.net |
| Pore Diffusion Model | Models diffusion in liquid-filled pores between filaments with adsorption equilibria within the substrate. alfa-chemistry.com | Resistance to mass transfer from liquor to fabric is significant at low Reynolds numbers. alfa-chemistry.com |
System parameters such as pH and temperature significantly impact the dyeing kinetics of this compound on nylon. Optimal dyeing conditions have been identified at a pH of 2.1 and a temperature of 80°C. alfa-chemistry.com
The pH of the dye bath is a critical factor. In acidic conditions, the amino groups (-NH2) present in the polyamide fibers become protonated, creating a positive surface charge. mdpi.com This positive charge facilitates the ionic bonding with the negatively charged sulfonate groups (-SO3H) of the this compound dye. mdpi.comcymitquimica.com
Temperature also plays a crucial role. An increase in temperature enhances the ionic interactions between the positively charged fibers and the negatively charged dye molecules. mdpi.com Furthermore, higher temperatures can increase the segmental mobility of the polymer chains, creating more free volume and thus facilitating dye diffusion into the fiber. researchgate.net However, studies on the adsorption of other acid dyes have shown that the process can be exothermic, leading to a reduction in the extent of dye adsorption with increasing temperature. researchgate.netresearchgate.net
Table 2: Influence of System Parameters on this compound Dyeing of Nylon
| Parameter | Influence | Optimal Condition |
|---|---|---|
| pH | Affects the surface charge of nylon fibers, promoting ionic bonding with the dye. mdpi.com | 2.1 alfa-chemistry.com |
| Temperature | Enhances ionic interactions and polymer chain mobility, facilitating dye diffusion. researchgate.netmdpi.com | 80°C alfa-chemistry.com |
Molecular-Level Interactions between this compound and Textile Fibers
The interaction between this compound and textile fibers like nylon is a multifaceted process involving several types of chemical bonds. As an acid dye, its primary mode of interaction with polyamide fibers is through ionic bonding. mdpi.com This occurs in an acidic dye bath where the amino groups of the nylon fiber are protonated, creating cationic sites that attract the anionic sulfonate groups of the dye. mdpi.com
In addition to ionic bonds, other intermolecular forces contribute to the dye-fiber interaction, including:
Hydrogen bonding: The structure of this compound allows for the formation of hydrogen bonds with the amide groups of the nylon fiber. mdpi.com
Hydrophobic interactions: These interactions may also contribute to the binding of the dye molecule to the polymer. mdpi.com
The planar structure of the this compound molecule is thought to enable strong π–π interactions with the aromatic groups within the fiber, contributing to its superior fastness properties. The sulfonic acid groups in the dye's structure not only provide water solubility but are also key to its ability to bond with positively charged substrates. cymitquimica.com
Photostability and Photodegradation Mechanisms in Dyed Substrates
The photostability of this compound on dyed substrates is a critical factor for its application, determining the longevity of the color. This compound is noted for its good lightfastness, with an ISO rating of 6 (on a scale of 1-8).
Photodegradation is the process by which the dye molecule is broken down upon exposure to light, leading to color fading. This process can be influenced by several factors, including the presence of oxygen and the pH of the environment. mdpi.com For some dyes, photodegradation can proceed through the formation of reactive oxygen species like singlet oxygen and hydroxyl radicals, which then attack the dye's chromophore. mdpi.com
Studies on the photocatalytic degradation of similar acid dyes using catalysts like titanium dioxide (TiO2) have shown that the degradation process often follows first-order kinetics. mdpi.comiosrjournals.org The efficiency of this degradation is highly dependent on factors such as the pH of the solution, the initial dye concentration, and the catalyst dosage. mdpi.com For instance, the photocatalytic degradation of Acid Blue 113 was found to be most effective in highly acidic conditions (pH 2.2). mdpi.com Research on the photocatalytic degradation of this compound using CdS-TiO2 nanocomposites has demonstrated a degradation efficiency of 84%.
The degradation of the dye involves the breakdown of its aromatic rings, resulting in the loss of color. mdpi.com The rate of photodegradation can be influenced by the dye's concentration, with higher concentrations sometimes leading to a decrease in the degradation rate due to the limited availability of active sites on a photocatalyst. mdpi.com
Future Research Directions and Emerging Paradigms in Acid Blue 182 Scholarship
Integration of Multi-Disciplinary Approaches for Enhanced Understanding
A holistic comprehension of Acid Blue 182's lifecycle, from its synthesis and application to its environmental fate and toxicological effects, necessitates a convergence of expertise from various scientific disciplines. Future research will increasingly rely on multi-disciplinary teams that bring together chemists, environmental scientists, toxicologists, and computational modelers. This integrated approach will enable a more comprehensive understanding of the complex interactions of this compound with biological systems and the environment.
The synergy between experimental and computational methods is at the forefront of this paradigm shift. For instance, transcriptomic analysis, as demonstrated in studies on the degradation of the related azo dye Acid Blue 113 by Sphingomonas melonis B-2, can elucidate the specific enzymatic pathways involved in bioremediation. mdpi.com By identifying the key enzymes responsible for the cleavage of the azo bond and the degradation of the resulting aromatic amines, researchers can gain molecular-level insights into the biodegradation process. mdpi.com This knowledge is invaluable for optimizing bioremediation strategies and for the genetic engineering of microorganisms with enhanced dye-degrading capabilities. The integration of such advanced biological techniques with traditional chemical and environmental analyses will provide a more complete picture of this compound's behavior and impact.
Development of Sustainable and Eco-Friendly Remediation Technologies
The development of sustainable and environmentally friendly technologies for the removal of this compound from wastewater is a critical area of future research. Conventional treatment methods often have drawbacks, such as high cost, energy consumption, and the generation of secondary pollutants. texspacetoday.comaalto.fi Consequently, the focus is shifting towards greener alternatives that are both effective and ecologically benign.
One of the most promising avenues is the exploration of biosorption, which utilizes natural materials to bind and remove pollutants from aqueous solutions. A wide array of biomaterials, including agricultural waste products, microbial biomass, and chitosan, have shown significant potential for the removal of various dyes. nih.govmdpi.comgnest.org The effectiveness of these biosorbents is attributed to the presence of various functional groups on their surfaces that can interact with the dye molecules. Future research in this area will likely focus on identifying and developing novel, low-cost biosorbents with high adsorption capacities and selectivity for this compound. The modification of these materials to enhance their performance and reusability will also be a key research theme.
Advanced Oxidation Processes (AOPs) represent another important frontier in the sustainable remediation of dye-contaminated wastewater. atlantis-press.comdoi.org These processes rely on the generation of highly reactive hydroxyl radicals to break down complex organic molecules into simpler, less harmful substances. atlantis-press.com Techniques such as photocatalysis, sonocatalysis, and Fenton-like reactions have demonstrated high efficiency in the degradation of various dyes, including other "Acid Blue" variants. iwra.orgmdpi.com Future investigations will aim to optimize these AOPs for the specific degradation of this compound, focusing on the development of novel catalysts that are more efficient, stable, and can be activated by visible light to reduce energy costs. doi.org The combination of different AOPs or their integration with biological treatment methods is also a promising strategy to achieve complete mineralization of the dye. researchgate.netnih.gov
| Remediation Technology | Description | Key Research Focus for this compound |
| Biosorption | Utilization of natural materials (e.g., agricultural waste, microbial biomass) to adsorb dye molecules from water. nih.govmdpi.com | Identification of novel, low-cost biosorbents with high affinity for this compound; surface modification to enhance adsorption capacity and selectivity. |
| Advanced Oxidation Processes (AOPs) | Processes that generate highly reactive hydroxyl radicals to degrade organic pollutants. atlantis-press.com Examples include photocatalysis, sonocatalysis, and Fenton reactions. iwra.orgmdpi.com | Development of efficient and stable catalysts for this compound degradation; optimization of process parameters; integration of AOPs with other treatment methods. researchgate.netnih.gov |
| Bioremediation | Use of microorganisms to break down the dye molecule into less toxic substances. aalto.fimdpi.com | Isolation and characterization of microbial strains with high this compound degradation capabilities; understanding the metabolic pathways involved. mdpi.com |
Advancements in In Silico Modeling for Predictive Chemical Design
In silico modeling and computational toxicology are set to revolutionize the way we assess the environmental and health risks of chemical compounds like this compound. These computational approaches offer a rapid and cost-effective means of predicting the physicochemical properties, environmental fate, and toxicological endpoints of chemicals, thereby reducing the need for extensive and ethically contentious animal testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive paradigm. nih.govresearchgate.net By establishing a mathematical relationship between the structural features of a molecule and its biological activity or toxicity, QSAR models can be used to predict the potential hazards of new or untested compounds. For a complex molecule like this compound, QSAR studies could help in predicting its potential for bioaccumulation, carcinogenicity, and other adverse effects based on its structural motifs. Future research will focus on developing and validating robust QSAR models specifically for azo dyes, which will require the curation of large and high-quality datasets of structurally similar compounds with known toxicological data. mdpi.com
Beyond risk assessment, in silico modeling can also be a powerful tool for the rational design of safer and more environmentally benign alternatives to this compound. By understanding the structural features that contribute to the dye's color, performance, and toxicity, computational chemists can design new dye molecules that retain the desired functional properties while minimizing their adverse effects. This predictive approach to chemical design is a key component of the broader movement towards green chemistry and sustainable industrial practices.
Exploration of Novel Analytical Platforms for Trace Analysis
The ability to detect and quantify trace levels of this compound in complex environmental matrices is crucial for monitoring its environmental distribution and for assessing the effectiveness of remediation efforts. While traditional analytical techniques such as chromatography and spectroscopy are widely used, there is a growing need for more sensitive, rapid, and field-deployable analytical platforms.
Future research in this area will likely focus on the development of novel sensors and analytical methods for the on-site and real-time monitoring of this compound. The integration of advanced materials, such as nanomaterials and molecularly imprinted polymers, with various transducer technologies (e.g., electrochemical, optical, and piezoelectric) holds great promise for the creation of highly sensitive and selective sensors. Furthermore, the application of advanced mass spectrometry techniques, which offer high resolution and accuracy, will be instrumental in identifying and quantifying not only the parent dye but also its degradation products in environmental samples. lcms.cz The development of these novel analytical platforms will provide the necessary tools for a more comprehensive and accurate assessment of the environmental fate and impact of this compound.
Synergistic Effects in Combined Degradation Processes
The complete mineralization of complex and recalcitrant dyes like this compound often requires more than a single treatment approach. Consequently, a significant area of future research will be the investigation of synergistic effects in combined degradation processes. By integrating different treatment technologies, it is often possible to achieve higher degradation efficiencies and faster reaction rates than with any single process alone. mdpi.comscielo.br
The combination of advanced oxidation processes with biological treatments is a particularly promising strategy. researchgate.netnih.govmdpi.com AOPs can be used as a pre-treatment step to break down the complex structure of this compound into smaller, more biodegradable intermediates, which can then be more readily mineralized by microorganisms in a subsequent biological treatment stage. mdpi.com This combined approach can be more cost-effective and sustainable than using AOPs alone for complete mineralization. researchgate.net
Similarly, the combination of different AOPs, such as photocatalysis and sonocatalysis (sonophotocatalysis), can lead to enhanced degradation rates due to synergistic effects. mdpi.commdpi.com Ultrasound can improve the efficiency of photocatalysis by increasing the mass transfer of the dye to the catalyst surface and by de-agglomerating the catalyst particles, thereby increasing the number of active sites. mdpi.com A study on the degradation of Acid Blue 113 using a thermally activated persulfate system in combination with a ZnO-GAC catalyst demonstrated a significant synergistic effect, leading to a 94.2% removal efficiency, compared to 83% for the thermal activation alone. researchgate.net Future research will focus on systematically investigating these synergistic effects for the degradation of this compound, with the aim of developing highly efficient and optimized combined treatment systems.
| Combined Process | Mechanism of Synergy | Potential for this compound Degradation |
| AOP + Biological Treatment | AOPs partially oxidize the dye, increasing its biodegradability for subsequent microbial degradation. mdpi.com | High potential for complete mineralization in a cost-effective manner. |
| Photocatalysis + Sonocatalysis | Ultrasound enhances mass transfer and de-agglomerates the catalyst, increasing photocatalytic efficiency. mdpi.com | Can lead to significantly faster degradation rates compared to individual processes. |
| Thermally Activated Persulfate + Catalyst | The catalyst lowers the activation energy of the persulfate, leading to enhanced radical production. researchgate.net | Demonstrated high efficiency for the degradation of structurally similar dyes. researchgate.net |
Q & A
Q. What are the optimal synthetic conditions for Acid Blue 182 to achieve high purity and yield?
To optimize synthesis, systematically vary reaction parameters (temperature, pH, stoichiometry) and analyze outcomes using HPLC with a C18 column (mobile phase: methanol-water, 70:30 v/v, flow rate 1 mL/min). Monitor purity via UV-Vis spectroscopy at λmax = 610 nm. Report yields with ±1% precision, adhering to metric system conventions (e.g., mL, mM) . Include detailed protocols in supplementary materials to ensure reproducibility, as per guidelines for experimental reporting .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Combine FTIR (to identify sulfonic acid groups at ~1180 cm⁻¹), <sup>1</sup>H/<sup>13</sup>C NMR (in D2O to resolve aromatic protons), and UV-Vis spectroscopy (for λmax validation). Ensure instrument calibration using certified standards and report data to three significant figures, justified by instrument precision . Avoid overloading figures with chemical structures; prioritize clarity in graphical abstracts .
Q. How can researchers assess the pH-dependent stability of this compound in aqueous solutions?
Conduct kinetic studies across pH 2–12, using buffered solutions (25°C, ionic strength 0.1 M). Monitor degradation via absorbance decay at 610 nm every 30 minutes for 24 hours. Calculate rate constants (k) using first-order kinetics and report uncertainties (e.g., k = 0.023 ± 0.002 h⁻¹). Use statistical tests (e.g., ANOVA) to confirm significance (p < 0.05) .
Q. What validated analytical methods are recommended for quantifying this compound in complex matrices?
Develop a reversed-phase HPLC-DAD method with a gradient elution (acetonitrile/0.1% formic acid). Validate via linearity (R<sup>2</sup> > 0.995), LOD/LOQ (e.g., 0.1 μg/mL and 0.3 μg/mL), and recovery studies (spiked samples, 80–120% recovery). Include calibration curves in appendices .
Q. How should researchers design experiments to ensure reproducibility of this compound’s photophysical properties?
Standardize light sources (e.g., 150 W xenon lamp, 1 sun intensity) and use quartz cuvettes for UV-Vis measurements. Document environmental controls (humidity, temperature) and instrument specifications (slit width, integration time). Share raw data (absorbance vs. time) in supplementary files .
Advanced Research Questions
Q. What mechanistic insights can computational methods provide about this compound’s interaction with cellulose substrates?
Perform DFT calculations (B3LYP/6-31G*) to model electrostatic interactions between sulfonate groups and cellulose hydroxyls. Validate with MD simulations (NAMD, 100 ns trajectories) to assess binding energy (ΔG). Compare computational results with experimental adsorption isotherms .
Q. How can contradictions in spectral data for this compound across solvents be resolved?
Apply principal component analysis (PCA) to UV-Vis and fluorescence datasets to identify solvent polarity-driven outliers. Reconcile discrepancies by normalizing spectra to solvent dielectric constants (ε) and testing for aggregation via dynamic light scattering (DLS) .
Q. What advanced statistical approaches are suitable for analyzing this compound’s environmental degradation pathways?
Use multivariate regression to correlate degradation rates (ln k) with variables like [OH⁻], temperature, and dissolved oxygen. Apply Akaike’s Information Criterion (AIC) to select the best-fit kinetic model (pseudo-first-order vs. Langmuir-Hinshelwood) .
Q. How can researchers elucidate the role of substituent positioning in this compound’s chromophoric behavior?
Synthesize structural analogs (e.g., ortho/meta/para sulfonation variants) and compare λmax shifts via TD-DFT. Pair with XPS to quantify electron-withdrawing effects of sulfonate groups on the anthraquinone core .
Q. What methodologies address batch-to-batch variability in this compound’s catalytic applications?
Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size (DLS) and crystallinity (PXRD). Use factorial design (2<sup>k</sup>) to optimize synthesis parameters and reduce variability. Include control charts in appendices to track process stability .
Key Guidelines for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
